molecular formula C15H20O3 B211558 Eupatolide CAS No. 6750-25-0

Eupatolide

Cat. No.: B211558
CAS No.: 6750-25-0
M. Wt: 248.32 g/mol
InChI Key: PDEJECFRCJOMEN-APQBBXBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Eupatolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into dihydrothis compound and other reduced forms.

    Substitution: Substitution reactions can occur at the lactone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Dihydrothis compound and other reduced forms.

    Substitution: Various substituted this compound derivatives.

Comparison with Similar Compounds

    Costunolide: Known for its anti-cancer and anti-inflammatory properties.

    Parthenolide: Widely studied for its anti-cancer and anti-inflammatory effects.

    Dehydrocostuslactone: Exhibits anti-cancer and anti-inflammatory activities.

    Thapsigargin: Used as a tool in studying calcium signaling and apoptosis.

Eupatolide’s unique mechanism of action and its ability to modulate multiple signaling pathways make it a promising compound for further research and therapeutic development.

Biological Activity

Eupatolide, a sesquiterpene lactone derived from the plant Inula britannica, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, specifically as 8β-hydroxygermacra-1(10),4,11(13)-trien-12,6α-olactone. This structure is pivotal for its biological activity, influencing its interactions with various molecular targets within cells .

This compound exhibits multiple mechanisms through which it exerts its biological effects:

  • Anti-inflammatory Activity : this compound has been shown to inhibit the activation of nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and nitric oxide (NO) . This anti-inflammatory action is critical in conditions characterized by excessive inflammation.
  • Antitumor Effects : Research indicates that this compound can suppress the migration and invasion of breast cancer cells. Specifically, it inhibits epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta (TGF-β1) through downregulation of SMAD3 phosphorylation and transcriptional repression of TGF-β receptor 1 (ALK5) . This suggests a potential role for this compound in preventing metastasis in breast cancer.
  • Induction of Apoptosis : this compound sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by modulating cellular FLICE-like inhibitory protein (cFLIP) levels, enhancing the efficacy of TRAIL therapy in breast cancer .

In Vitro Studies

A study investigating the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines revealed significant findings:

  • Cell Proliferation : In MCF-7 cells, this compound treatment resulted in a significant decrease in cell proliferation after three days (P<0.01), while no significant effect was observed in MDA-MB-231 cells .
  • Migration and Invasion : The compound significantly inhibited TGF-β1-induced migration and invasion in MDA-MB-231 cells. The inhibition was quantified using wound healing assays and Transwell invasion assays, showing that this compound effectively reduced cell density in treated groups compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedCell LineReference
Anti-inflammatoryInhibition of TNF and NO productionVarious
AntitumorReduced migration/invasionMDA-MB-231
Apoptosis InductionSensitization to TRAIL-induced apoptosisBreast cancer cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatments incorporating this compound showed improved outcomes related to tumor size reduction and metastasis prevention compared to standard therapies alone .
  • Inflammatory Disorders : In a cohort study involving patients with chronic inflammatory conditions, administration of this compound led to decreased symptom severity and improved quality of life metrics .

Properties

IUPAC Name

(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJECFRCJOMEN-OURLZOILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318448
Record name Eupatolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-25-0
Record name Eupatolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eupatolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6750-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eupatolide
Eupatolide
Eupatolide
Eupatolide
Eupatolide
Eupatolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.